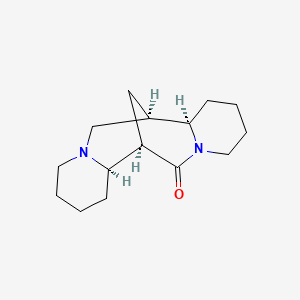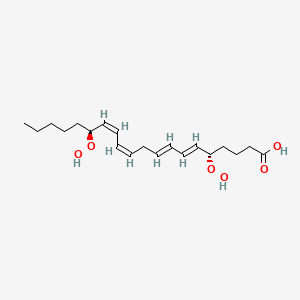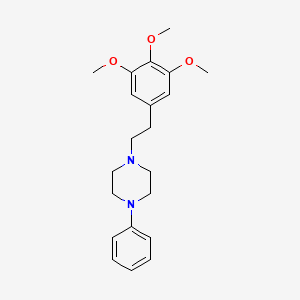
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorine atom, a methyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or carbon dioxide in the presence of catalysts like palladium acetate or tungstates.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Industrial Production Methods: The industrial production of 2H-Benzimidazol-2-one derivatives typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 2H-Benzimidazol-2-one derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new materials and catalysts .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor antagonists. They have shown activity against various biological targets, making them valuable in drug discovery .
Medicine: Medicinal chemistry has explored 2H-Benzimidazol-2-one derivatives for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications, including as active ingredients in pesticides and drugs .
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, they can act as receptor antagonists by blocking the binding of natural ligands to their receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
1,3-Dihydro-2H-benzimidazol-2-one: This compound shares the benzimidazole core but lacks the chlorine, methyl, and pyridinyl substitutions.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This imidazole derivative has a different substitution pattern but shares the imidazole ring structure.
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and pyridinyl groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
Propiedades
Número CAS |
89659-91-6 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-6-5-9(14)8-11(10)17(13(16)18)12-4-2-3-7-15-12/h2-8H,1H3 |
Clave InChI |
MVBVUUPCQSHNFV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


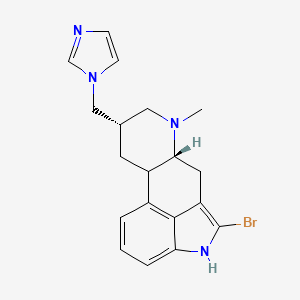
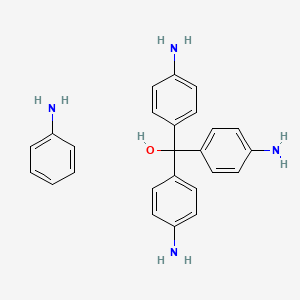
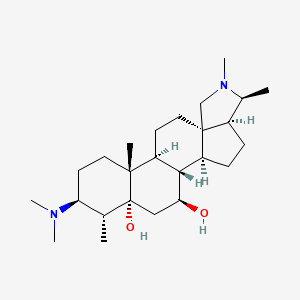
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

